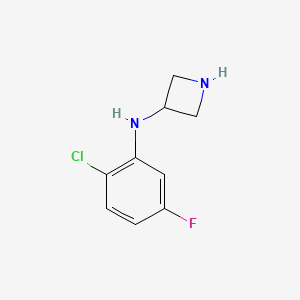

N-(2-chloro-5-fluorophenyl)azetidin-3-amine

CAS No.:

Cat. No.: VC16207946

Molecular Formula: C9H10ClFN2

Molecular Weight: 200.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClFN2 |

|---|---|

| Molecular Weight | 200.64 g/mol |

| IUPAC Name | N-(2-chloro-5-fluorophenyl)azetidin-3-amine |

| Standard InChI | InChI=1S/C9H10ClFN2/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2 |

| Standard InChI Key | QQQCQUWFTLPPBG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)NC2=C(C=CC(=C2)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Properties

N-(2-Chloro-5-fluorophenyl)azetidin-3-amine has the molecular formula C₉H₁₀ClF₂N₂ and a molecular weight of 200.64 g/mol. The azetidine ring introduces strain due to its small cyclic structure, while the 2-chloro-5-fluorophenyl group contributes to its lipophilicity and potential bioactivity. Key structural attributes include:

-

Azetidine ring: A saturated four-membered ring with one nitrogen atom.

-

Substituents: Chlorine at position 2 and fluorine at position 5 on the phenyl ring, creating a meta-halogenation pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClF₂N₂ |

| Molecular Weight | 200.64 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | N-(2-Chloro-5-fluorophenyl)azetidin-3-amine |

Synthesis and Structural Elucidation

Synthetic Routes

While explicit protocols for N-(2-chloro-5-fluorophenyl)azetidin-3-amine are scarce, azetidines are typically synthesized via intramolecular aminolysis of epoxides or ring-closing metathesis . For example:

-

Epoxide aminolysis: Catalyzed by lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), epoxides react with amines to form azetidines.

-

Schiff base cyclization: Imine intermediates derived from aryl aldehydes and amines undergo cyclization with chloroacetyl chloride to yield azetidinones, which can be reduced to azetidines .

Spectroscopic Characterization

-

IR spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C–Cl stretches (~750 cm⁻¹), and C–F stretches (~1250 cm⁻¹) .

-

¹H NMR: Signals for the azetidine ring protons (δ 3.0–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) would dominate .

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| 3-Chloro-azetidinone | 100 | 125 |

| Fluoro-substituted | 175 | 200 |

Anticancer Prospects

Azetidine-containing analogs of TZT-1027 (a dolastatin derivative) demonstrate antiproliferative effects by disrupting microtubule dynamics. The electron-withdrawing chloro and fluoro groups in N-(2-chloro-5-fluorophenyl)azetidin-3-amine could enhance cellular uptake and target affinity .

Mechanistic Insights and Structure-Activity Relationships (SAR)

Role of Halogen Substituents

-

Chlorine: Increases lipophilicity and stabilizes interactions with hydrophobic enzyme pockets .

-

Fluorine: Enhances metabolic stability and modulates electronic effects via strong C–F bonding .

Azetidine Ring Dynamics

The strained azetidine ring may act as a conformational restraint, improving binding specificity to biological targets like histamine H₃ receptors or viral polymerases .

Future Directions and Research Gaps

Priority Research Areas

-

Synthetic optimization: Develop scalable methods for N-(2-chloro-5-fluorophenyl)azetidin-3-amine using flow chemistry or enzymatic catalysis .

-

Biological screening: Evaluate cytotoxicity, pharmacokinetics, and target engagement in in vitro and in vivo models .

-

SAR studies: Explore substitutions at the azetidine nitrogen or phenyl ring to optimize potency and selectivity .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume